molecular formula C5H6N2OS B7761036 CID 4161

CID 4161

Cat. No. B7761036
M. Wt: 142.18 g/mol
InChI Key: HWGBHCRJGXAGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 4161 is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 4161 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 4161 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization in Cells : This method has been valuable in studying various biological processes, with recent progress in orthogonal and reversible chemically induced dimerization (CID) systems. These systems offer control over protein function with high precision and spatiotemporal resolution, primarily used in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Linear CID Sensor Array for Time-Resolved Applications : The scientific-grade 4k linear CID51 sensor, fabricated using 0.18 μm technology, features a 4160 pixel array suitable for high dynamic range and time-resolved scientific applications. This sensor is particularly effective in spectroscopy with microsecond time resolution (Bhaskaran et al., 2010).

  • Engineered PROTAC-CID Systems for Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms enhances inducible gene regulation and editing. These platforms can fine-tune gene expression at gradient levels or multiplex biological signals, expanding the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizer : This novel inducer of protein dimerization can be rapidly activated and deactivated using light, offering high spatiotemporal control. It's utilized in controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

  • CID Techniques in Cell Biology : CID is instrumental in solving problems in cell biology, particularly in studying lipid second messengers and small GTPases. It helps in understanding the “signaling paradox” and has seen advancements in specificity and versatility (DeRose, Miyamoto, & Inoue, 2013).

  • Carbon Isotope Discrimination (CID) in Barley : CID as a selection criterion for improving water use efficiency and productivity of barley in different environments. It shows potential in barley breeding programs for selecting high water use efficiency and productivity (Anyia et al., 2007).

properties

IUPAC Name

6-methyl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGBHCRJGXAGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 4161

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.